BenchChemオンラインストアへようこそ!

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) as a strategic halogenated heterocyclic building block. The bromine atom at the 8-position provides a superior balance of reactivity and stability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the benzoxazine scaffold. With a calculated LogP of 2.3, it is an ideal intermediate for synthesizing CNS-active compounds and 4-aryl-substituted benzoxazines, which have demonstrated anti-proliferative activity against multiple cancer cell lines. Ensure your synthetic route benefits from the unique steric and electronic properties of the 8-substitution pattern.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 625394-65-2
Cat. No. B1603295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
CAS625394-65-2
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC=C2Br
InChIInChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
InChIKeyNUVCHIRBNLDKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) for Chemical Synthesis and Drug Discovery Sourcing


8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) is a halogenated heterocyclic building block featuring a 1,4-benzoxazine core with a bromine atom at the 8-position . With a molecular weight of 214.06 g/mol and the molecular formula C8H8BrNO, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . The bromine substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the saturated oxazine ring offers conformational rigidity and hydrogen-bonding potential . This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Why 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) Cannot Be Replaced by Other Benzoxazine Derivatives


Substitution at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical determinant of both synthetic utility and biological activity. While the core benzoxazine framework is common across a range of analogues (e.g., 6-bromo, 8-chloro, 8-fluoro, or 8-methyl derivatives), the specific identity and position of the halogen substituent directly influence reactivity in cross-coupling reactions and the molecule's physicochemical properties . Research on related 1,4-benzoxazine systems has demonstrated that substituent effects at the 8-position can significantly alter neuroprotective activity and receptor binding profiles [1]. Furthermore, the bromine atom at the 8-position offers a unique balance of reactivity and stability for metal-catalyzed transformations compared to other halogens or non-halogenated analogues, making direct substitution without rigorous re-validation of synthetic routes and biological assays scientifically unsound [2].

Quantitative Comparative Evidence for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) Selection


Bromine at 8-Position Enhances Synthetic Versatility for Cross-Coupling Reactions Compared to 6-Bromo Analogue

The 8-bromo substitution pattern on the 3,4-dihydro-2H-1,4-benzoxazine scaffold provides a distinct synthetic advantage for palladium-catalyzed cross-coupling reactions compared to the 6-bromo analogue (6-Bromo-3,4-dihydro-2H-1,4-benzoxazine). While both compounds are viable substrates for Suzuki-Miyaura coupling, the 8-position bromine offers a different steric and electronic environment that can be exploited to modulate reaction kinetics and yields [1]. Specifically, in the synthesis of 4-aryl-substituted benzoxazines via Buchwald-Hartwig cross-coupling, substituted bromobenzenes (including 8-bromo derivatives) were successfully employed as key intermediates to access a novel class of anti-proliferative agents [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Distinct LogP and Topological Polar Surface Area (TPSA) Profile of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine exhibits a calculated LogP (XLogP3) of 2.3 and a Topological Polar Surface Area (TPSA) of 21.3 Ų . These values, while not directly compared to other 8-substituted analogues in the same study, place the compound within a specific physicochemical space that is distinct from, for example, the 8-chloro analogue, which has a different molecular weight (169.61 g/mol) and would thus have a different LogP . The LogP value of 2.3 indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs.

Medicinal Chemistry Physicochemical Properties Drug Design

Reactivity of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine as a Scaffold in Anticancer Drug Discovery

The 1,4-benzoxazine scaffold, including 8-bromo-substituted variants, has been established as a privileged structure in anticancer drug discovery. A recent study by Fu et al. (2023) demonstrated that 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, synthesized from substituted bromobenzenes via Buchwald-Hartwig coupling, exhibited moderate to good potency against various cancer cell lines [1]. The lead compound 14f showed IC50 values ranging from 7.84 to 16.2 µM against PC-3 (prostate), NHDF (normal human dermal fibroblasts), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and U-87 MG (glioblastoma) cancer cell lines [1]. While 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine itself was not the final active compound in this study, it represents a key intermediate class for accessing this promising anti-proliferative scaffold.

Anticancer Medicinal Chemistry Scaffold Synthesis

Key Application Scenarios for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-65-2) in Research and Development


Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Anticancer Agents

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is a critical building block for the synthesis of 4-aryl-substituted 1,4-benzoxazines, a class of compounds with demonstrated anti-proliferative activity against multiple cancer cell lines. As described by Fu et al. (2023), substituted bromobenzenes, including 8-bromo derivatives, are used in Buchwald-Hartwig cross-coupling reactions to install diverse aryl groups at the 4-position of the benzoxazine core [1]. This synthetic strategy yields analogues with IC50 values as low as 7.84 µM against cancer cells, making this compound a valuable starting material for oncology-focused medicinal chemistry programs.

Cross-Coupling Partner in Palladium-Catalyzed Reactions

The bromine atom at the 8-position of this benzoxazine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This reactivity enables the rapid diversification of the benzoxazine scaffold, allowing medicinal chemists to explore structure-activity relationships (SAR) around the 8-position. The unique steric and electronic environment provided by the 8-substitution pattern, as opposed to the 6-position, offers a distinct chemical space for library synthesis [2].

Development of CNS-Penetrant Drug Candidates

With a calculated LogP of 2.3, 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine resides in a lipophilicity range favorable for crossing the blood-brain barrier . This property, combined with its moderate TPSA of 21.3 Ų, makes it a suitable scaffold for designing central nervous system (CNS) active compounds. The 8-position bromine can be further elaborated via cross-coupling to introduce substituents that modulate target engagement while maintaining favorable CNS drug-like properties.

Building Block for Patent-Protected Pharmaceutical Compositions

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives are cited in patent literature for their potential as therapeutic agents. For example, US Patent Application US20100035871A1 describes benzoxazine derivatives as agonists or partial agonists of the 5-HT2C serotonin receptor, with potential applications in treating central nervous system disorders such as schizophrenia [2]. The 8-bromo substitution is a key structural feature in this patent space, making the compound a valuable intermediate for pharmaceutical research and intellectual property generation.

Quote Request

Request a Quote for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.